Ethyl methyl(pentachlorophenyl)phosphinate
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Overview
Description
Ethyl methyl(pentachlorophenyl)phosphinate is an organophosphorus compound characterized by the presence of ethyl, methyl, and pentachlorophenyl groups attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl methyl(pentachlorophenyl)phosphinate typically involves the reaction of pentachlorophenol with ethyl methylphosphinate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphinate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl(pentachlorophenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: Nucleophilic substitution reactions can replace the ethyl or methyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphinates .
Scientific Research Applications
Ethyl methyl(pentachlorophenyl)phosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl methyl(pentachlorophenyl)phosphinate involves its interaction with molecular targets, such as enzymes or receptors, through its phosphinate group. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The specific pathways involved depend on the biological context and the target enzyme or receptor .
Comparison with Similar Compounds
- Methyl methyl(pentachlorophenyl)phosphinate
- Ethyl ethyl(pentachlorophenyl)phosphinate
- Methyl ethyl(pentachlorophenyl)phosphinate
Comparison: this compound is unique due to the specific combination of ethyl, methyl, and pentachlorophenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
91173-27-2 |
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Molecular Formula |
C9H8Cl5O2P |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-[ethoxy(methyl)phosphoryl]benzene |
InChI |
InChI=1S/C9H8Cl5O2P/c1-3-16-17(2,15)9-7(13)5(11)4(10)6(12)8(9)14/h3H2,1-2H3 |
InChI Key |
DJYVEGVTCOMTAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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